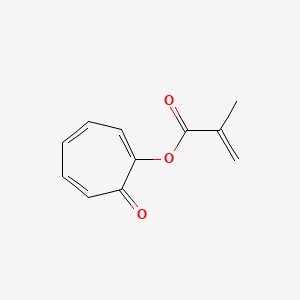
Tris(4-methylphenyl)silicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methylphenyl)silicon, also known as benzene, 1,1’,1’'-silylidynetris[4-methyl-, is a silicon-based organic compound with the molecular formula C21H22Si. It is characterized by the presence of three 4-methylphenyl groups attached to a central silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(4-methylphenyl)silicon can be synthesized through the reaction of silicon tetrachloride (SiCl4) with 4-methylphenylmagnesium bromide (C7H7MgBr) in an anhydrous ether solution. The reaction typically proceeds as follows:
SiCl4+3C7H7MgBr→Si(C7H7)3+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Reduction reactions can convert this compound to its corresponding hydrosilane derivatives.
Substitution: The compound can participate in substitution reactions where the 4-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silicon compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(4-methylphenyl)silicon is used as a precursor in the synthesis of organosilicon compounds. It serves as a building block for the preparation of more complex silicon-based materials.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential use in drug delivery systems and as bioactive agents.
Industry: The compound is utilized in the production of silicone resins and adhesives. It enhances the thermal stability and mechanical properties of these materials, making them suitable for high-performance applications .
Wirkmechanismus
The mechanism of action of tris(4-methylphenyl)silicon involves its ability to form stable bonds with other elements, particularly oxygen and carbon. This stability is attributed to the silicon atom’s ability to accommodate multiple bonds and its relatively low electronegativity. The compound’s molecular targets and pathways are primarily related to its interactions with organic and inorganic substrates, leading to the formation of stable silicon-based compounds .
Vergleich Mit ähnlichen Verbindungen
- Tris(4-methylphenyl)phosphine
- Tris(4-methylphenyl)phosphine oxide
- Tris(4-methylphenyl)phosphine sulfide
- Tris(4-methylphenyl)phosphine selenide
Comparison: Tris(4-methylphenyl)silicon is unique due to the presence of a silicon atom, which imparts distinct chemical properties compared to its phosphorus analogs. The silicon atom’s ability to form stable bonds with oxygen and carbon makes it particularly useful in the synthesis of high-performance materials. In contrast, phosphorus-based compounds are more commonly used in coordination chemistry and catalysis .
Eigenschaften
CAS-Nummer |
4620-79-5 |
|---|---|
Molekularformel |
C21H21Si |
Molekulargewicht |
301.5 g/mol |
InChI |
InChI=1S/C21H21Si/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
KGLQEIPZGCUAMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
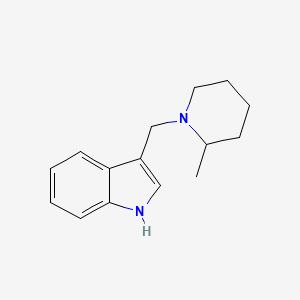
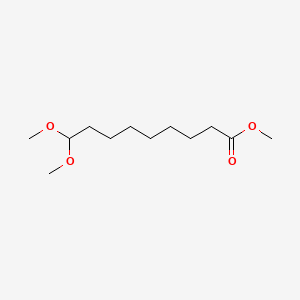

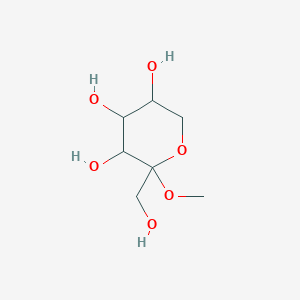

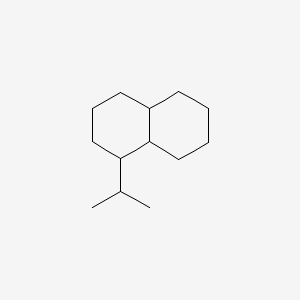
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
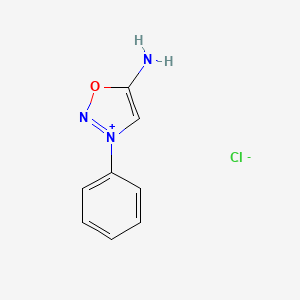
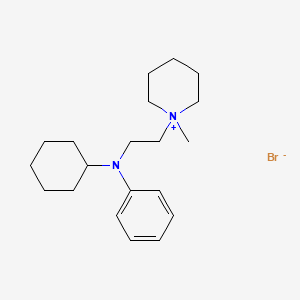
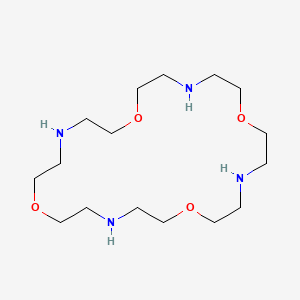

![N-(3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B14161039.png)
